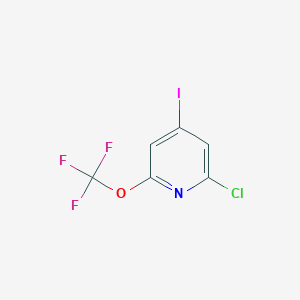

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3INO . It is used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, is used in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine can be represented by the InChI code 1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H . The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been performed and supported by in silico studies .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The regioselective functionalization by organometallic methods has been studied and has afforded new and highly important building blocks for life-sciences-oriented research .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine include a molecular weight of 323.44 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用

Synthesis and Functionalization

- 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine can be synthesized from 2-chloro-6-(trifluoromethyl)pyridine, which undergoes site-selective electrophilic substitutions. This process is key for further manipulations in reaction sequences, including halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).

- The compound has been utilized as a starting material in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For example, it's a key intermediate in the production of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

Structural Analysis and Properties

- The structural and physical properties of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine and its derivatives have been extensively studied. X-ray crystallographic structure determinations and quantum chemistry studies have been conducted to understand its conformations and reactivity (Manteau, Génix, Brelot, Vors, Pazenok, Giornal, Leuenberger, & Leroux, 2010).

- Investigations into the antimicrobial activities of related compounds, as well as their interactions with DNA, have been conducted, demonstrating potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).

Applications in Material Science

- Compounds containing the trifluoromethoxy group, such as 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, have been used in the development of novel materials with specific optical, electronic, and magnetic properties. These materials find applications in fields like luminescent materials and electronics (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, influencing the activity of enzymes, receptors, and other proteins .

Mode of Action

Trifluoromethylpyridines are known to interact with their targets in a way that modifies the targets’ function . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to these interactions .

Biochemical Pathways

These compounds are known to influence a variety of biochemical processes, particularly in the context of pest control and pharmaceutical applications .

Result of Action

As a member of the trifluoromethylpyridines group, it is likely to have significant effects on the biological systems with which it interacts .

特性

IUPAC Name |

2-chloro-4-iodo-6-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLAONUGHUCGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1OC(F)(F)F)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2442379.png)

![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)

![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2442391.png)

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2442396.png)